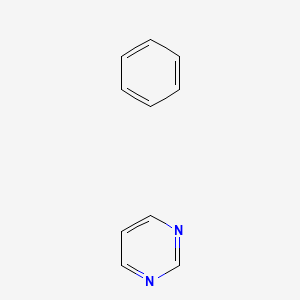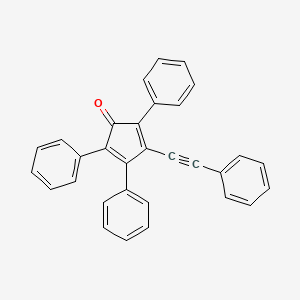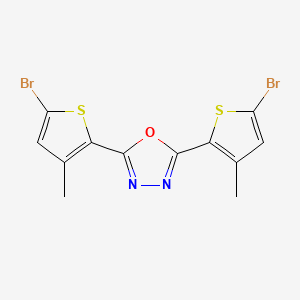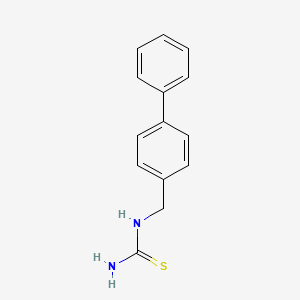
4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a naphthalene ring and a dipropylsulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, followed by the introduction of the dipropylsulfamoyl group via sulfonation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe due to its aromatic structure.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylsulfamoyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, inhibiting their activity. The naphthalene ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Naphthalen-2-yl)benzamide
- Naphthalene-2-sulfonamide
- Dipropylsulfamoylbenzene
Uniqueness
4-(Dipropylsulfamoyl)-N-(naphthalen-2-yl)benzamide is unique due to the combination of its structural elements, which confer specific chemical and physical properties. The presence of both the naphthalene ring and the dipropylsulfamoyl group allows for a wide range of interactions and reactivity, making it a versatile compound in various applications.
Propiedades
Número CAS |
918666-57-6 |
|---|---|
Fórmula molecular |
C23H26N2O3S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
4-(dipropylsulfamoyl)-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C23H26N2O3S/c1-3-15-25(16-4-2)29(27,28)22-13-10-19(11-14-22)23(26)24-21-12-9-18-7-5-6-8-20(18)17-21/h5-14,17H,3-4,15-16H2,1-2H3,(H,24,26) |
Clave InChI |
YKEWFMXUSBPKAV-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)


![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)





![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)

